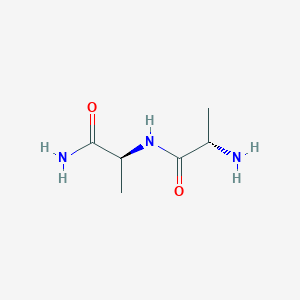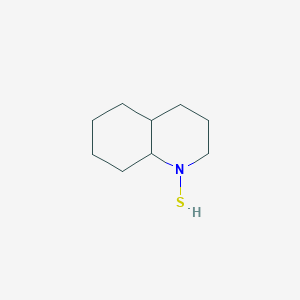
1-Sulfanyldecahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Sulfanyldecahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a decahydroquinoline ring system with a sulfanyl group attached, making it a unique and interesting compound for various scientific studies .
Vorbereitungsmethoden
The synthesis of 1-Sulfanyldecahydroquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of quinoline derivatives in the presence of a sulfanyl group. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . Industrial production methods often utilize large-scale hydrogenation reactors and continuous flow systems to ensure consistent and high-yield production of the compound.
Analyse Chemischer Reaktionen
1-Sulfanyldecahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride (NaH).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Sulfanyldecahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes .
Wirkmechanismus
The mechanism of action of 1-Sulfanyldecahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in critical cellular processes. For example, it may act as a competitive inhibitor of enzymes that require sulfanyl groups for their activity. This inhibition can disrupt the synthesis of essential biomolecules, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Sulfanyldecahydroquinoline can be compared with other quinoline derivatives and sulfanyl-containing compounds. Similar compounds include:
Quinoline: A basic structure without the sulfanyl group, used in the synthesis of various drugs.
Decahydroquinoline: A fully hydrogenated form of quinoline, lacking the sulfanyl group.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfanyl group but a different core structure.
The uniqueness of this compound lies in its combination of the decahydroquinoline ring system with the sulfanyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
21197-77-3 |
|---|---|
Molekularformel |
C9H17NS |
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
1-sulfanyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C9H17NS/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9,11H,1-7H2 |
InChI-Schlüssel |
COPCSSDUKWWBMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCN2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



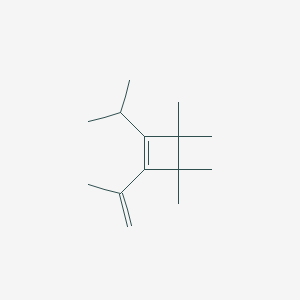
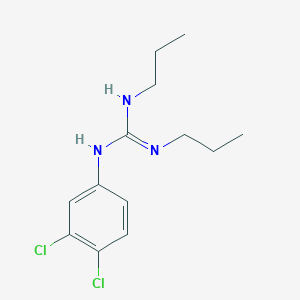


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
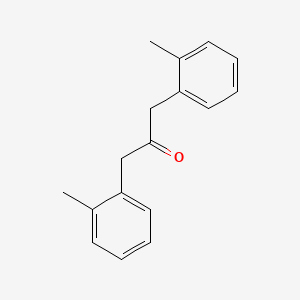
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
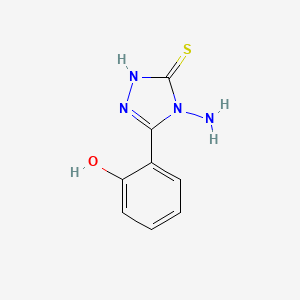
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
